6-Aminohexane-1-thiol hydrochloride

Catalog No.
S697533
CAS No.
31098-40-5
M.F
C6H16ClNS
M. Wt
169.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Aminohexane-1-thiol hydrochloride

CAS Number

31098-40-5

Product Name

6-Aminohexane-1-thiol hydrochloride

IUPAC Name

6-aminohexane-1-thiol;hydrochloride

Molecular Formula

C6H16ClNS

Molecular Weight

169.72 g/mol

InChI

InChI=1S/C6H15NS.ClH/c7-5-3-1-2-4-6-8;/h8H,1-7H2;1H

InChI Key

BFCMUBZJTPADOD-UHFFFAOYSA-N

SMILES

C(CCCS)CCN.Cl

Canonical SMILES

C(CCCS)CCN.Cl

The exact mass of the compound 6-Aminohexane-1-thiol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Aminohexane-1-thiol hydrochloride (CAS 31098-40-5) is a highly versatile, bifunctional alkanethiol featuring a six-carbon aliphatic spacer, a thiol terminus for noble metal anchoring, and a primary amine for downstream bioconjugation or cross-linking. As a hydrochloride salt, it presents as a stable, weighable solid with excellent solubility in polar solvents (e.g., water, DMSO up to 17.5 mg/mL), mitigating the volatility, odor, and rapid oxidation issues typical of free liquid thiols. In surface functionalization, it reliably forms self-assembled monolayers (SAMs) on gold and silver surfaces with a highly predictable grafting density of approximately 4.7 molecules/nm² and a uniform monolayer thickness of 1.2 nm[1]. This renders it a staple precursor for biosensors, plasmonic devices, and PROTAC linker synthesis where precise spatial control, robust amine reactivity, and reproducible manufacturability are required.

Substituting 6-aminohexane-1-thiol hydrochloride with shorter analogs (like cysteamine) or longer chains (like 11-amino-1-undecanethiol) fundamentally alters surface chemistry and device performance. Shorter chains (C2-C3) yield thinner SAMs (~0.7 nm) that suffer from higher defect densities and insufficient steric clearance for bulky biomolecules, leading to steric hindrance during conjugation [1]. Conversely, longer chains (C11-C16) form highly crystalline, insulating monolayers (~1.6 nm thick) that severely restrict electron transfer in electrochemical assays and require significantly longer incubation times or elevated temperatures to prevent phase segregation [2]. Furthermore, attempting to use the free base form of 6-amino-1-hexanethiol introduces severe handling challenges, as it is prone to rapid oxidative dimerization into disulfides and exhibits poor aqueous solubility, compromising reproducibility in sensitive manufacturing workflows.

Optimal Spacer Thickness for Plasmonic and Electrochemical Assays

The 6-carbon chain of 6-aminohexane-1-thiol provides an intermediate spacer distance of 1.2 nm, which is critical for balancing electron transfer and steric clearance. In direct comparisons on ultra-flat gold films, 3-amino-1-propanethiol (C3) yields a spacer of ~0.7 nm, while 11-amino-1-undecanethiol (C11) yields ~1.6 nm [1]. The 1.2 nm thickness of the C6 linker provides sufficient distance to prevent fluorescence quenching and steric crowding of bound proteins, while remaining thin enough to allow efficient electron tunneling in electrochemical sensors, unlike the highly insulating C11 analog.

Evidence DimensionSAM spacer thickness
Target Compound Data~1.2 nm (C6)
Comparator Or Baseline~0.7 nm (C3) and ~1.6 nm (C11)
Quantified Difference0.5 nm increase over C3; 0.4 nm decrease vs C11
ConditionsSAMs fabricated on ultra-flat Au films for plasmonic scattering measurements.

Selecting the C6 chain ensures optimal signal-to-noise ratios in biosensors by providing enough steric freedom for protein binding without fully insulating the electrode.

High-Density Monolayer Formation for Defect-Free Surfaces

6-Aminohexane-1-thiol hydrochloride rapidly self-assembles into highly ordered, densely packed monolayers. Quantitative ellipsometry and microbalance measurements demonstrate a surface grafting density of 4.7 molecules/nm² on gold substrates[1]. This value closely approaches the theoretical maximum for well-defined alkanethiol SAMs (4 to 6 molecules/nm²), confirming a near-vertical orientation and a defect-free surface. Shorter chains like cysteamine often fail to achieve this degree of van der Waals packing, resulting in disordered, pinhole-ridden monolayers that compromise sensor reliability.

Evidence DimensionSurface grafting density
Target Compound Data4.7 molecules/nm²
Comparator Or BaselineTheoretical maximum (4-6 molecules/nm²); shorter chains exhibit lower packing order.
Quantified DifferenceMatches peak theoretical packing density for alkanethiols.
ConditionsEthanolic solution (5 mM) on UV/ozone cleaned 100 nm thick gold electrodes.

High grafting density is essential for preventing non-specific binding and ensuring reproducible functionalization in diagnostic device manufacturing.

Enhanced Solubility and Oxidative Stability via Hydrochloride Salt

The hydrochloride salt form of 6-aminohexane-1-thiol drastically improves its processability compared to the free base. It presents as a stable solid (melting point 125-130 °C) rather than a volatile liquid, and achieves high solubility in polar solvents, including DMSO at 17.5 mg/mL (103.11 mM) . This salt formation protects the primary amine from rapid atmospheric oxidation and prevents spontaneous disulfide formation during storage, which is a major procurement failure point for free base aliphatic thiols.

Evidence DimensionPhysical state and solubility
Target Compound DataSolid (mp 125-130 °C), DMSO solubility 17.5 mg/mL
Comparator Or BaselineFree base 6-amino-1-hexanethiol (liquid, prone to oxidation, poorly water-soluble)
Quantified DifferenceTransformation from an unstable liquid to a highly soluble, weighable solid.
ConditionsStandard laboratory handling and stock solution preparation.

The solid hydrochloride salt eliminates the need for inert-atmosphere liquid handling, reducing formulation errors and extending shelf life in industrial scale-up.

Biosensor and Microarray Electrode Functionalization

Due to its optimal 1.2 nm spacer thickness and high grafting density (4.7 molecules/nm²), this compound is the preferred linker for modifying gold electrodes in electrochemical and surface plasmon resonance (SPR) biosensors. It provides a dense, defect-free amine surface for immobilizing enzymes, antibodies, or DNA probes while maintaining efficient electron tunneling [1].

Gold Nanoparticle (AuNP) Bioconjugation

The hydrochloride salt's excellent aqueous solubility allows for the direct functionalization of colloidal gold nanoparticles in aqueous or highly polar media. The C6 chain prevents the aggregation often seen with shorter thiols and provides an accessible amine handle for attaching targeting ligands or fluorophores without steric crowding [2].

PROTAC and Bifunctional Linker Synthesis

In medicinal chemistry, the stable, weighable solid form of 6-aminohexane-1-thiol hydrochloride makes it an excellent building block for synthesizing PROTACs and other heterobifunctional molecules. The protected amine and reactive thiol allow for orthogonal conjugation strategies, and its high DMSO solubility (17.5 mg/mL) ensures compatibility with standard high-throughput screening assays .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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